molecular formula C16H18N2O3S B6623019 methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate

methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate

Cat. No.: B6623019
M. Wt: 318.4 g/mol
InChI Key: XJOLQSXAPCSHBQ-AWEZNQCLSA-N
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Description

Methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is a complex organic compound that features a quinoline moiety, an acetamido group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of functional group transformations to introduce the acetamido and sulfanyl groups. The final step often involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the acetamido position.

Scientific Research Applications

Methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The acetamido group may form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The sulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline core structure.

    Acetamido compounds: N-acetylcysteine and acetamidophenol are examples of compounds with acetamido groups.

    Sulfanyl compounds: Thiol-containing compounds such as cysteine and glutathione.

Uniqueness

Methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline moiety enhances its potential as a therapeutic agent, while the acetamido and sulfanyl groups provide additional sites for chemical modification and interaction with biological targets.

This compound’s versatility makes it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(19)18-14(16(20)21-2)10-22-9-13-6-3-5-12-7-4-8-17-15(12)13/h3-8,14H,9-10H2,1-2H3,(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLQSXAPCSHBQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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